2-Ethoxyethyl trichloroacetate
Overview
Description
2-Ethoxyethyl trichloroacetate is an organic compound with the molecular formula C6H9Cl3O3 and a molecular weight of 235.49 g/mol . It is also known as trichloroacetic acid 2-ethoxyethyl ester. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of trichloroacetic acid and 2-ethoxyethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethyl trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and 2-ethoxyethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl trichloroacetate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-ethoxyethyl trichloroacetate involves its reactivity as an ester. In biochemical applications, it can act as a protecting group for alcohols and amines, preventing unwanted reactions during multi-step synthesis . Its molecular targets include hydroxyl and amino groups, which it can esterify under appropriate conditions .
Comparison with Similar Compounds
- Ethyl trichloroacetate
- Methyl trichloroacetate
- 2-Methoxyethyl trichloroacetate
Comparison: 2-Ethoxyethyl trichloroacetate is unique due to its ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where a balance between hydrophilicity and hydrophobicity is required .
Properties
IUPAC Name |
2-ethoxyethyl 2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGOWVFXOHMHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338234 | |
Record name | 2-Ethoxyethyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30668-97-4 | |
Record name | 2-Ethoxyethyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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